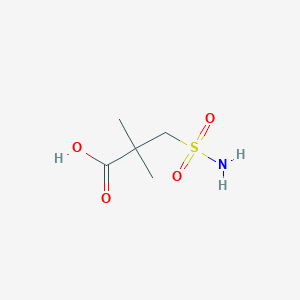

2,2-Dimethyl-3-sulfamoylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Dimethyl-3-sulfamoylpropanoic acid” is a chemical compound with the CAS Number: 1368407-84-4 . It has a molecular weight of 181.21 and its IUPAC name is 3-(aminosulfonyl)-2,2-dimethylpropanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-sulfamoylpropanoic acid” is 1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) . This code provides a specific textual representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Analysis

Advancements in the monitoring and analysis of ether-PFAS, such as F-53B, Gen-X, and ADONA, have been significant. These compounds, including various fluoroalkylether substances, are part of a class of fluorinated alternative chemicals increasingly reported in environmental samples. High-resolution mass spectrometry has played a crucial role in identifying and understanding the fate, effects, and distribution of these compounds in the environment compared to legacy PFAS like PFOA and PFOS. The development of analytical methods and a compiled database of MS/MS fragment ions have been instrumental in this research area, suggesting potential applications for studying compounds like 2,2-Dimethyl-3-sulfamoylpropanoic acid in environmental matrices (Munoz et al., 2019).

Microbial Degradation Studies

Understanding the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally related to 2,2-Dimethyl-3-sulfamoylpropanoic acid, provides insights into their environmental fate. Research into the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, for instance, has highlighted the potential for microbial action in mitigating the environmental persistence of PFAS. Such studies contribute to evaluating the ecological impacts and management strategies for these substances (Liu & Avendaño, 2013).

Health and Environmental Safety Reviews

The toxicity assessments of fluorinated alternatives to legacy PFAS have revealed that these compounds, including potentially 2,2-Dimethyl-3-sulfamoylpropanoic acid, exhibit comparable or even more serious potential toxicity. These findings underscore the need for further toxicological studies to ensure the safety of fluorinated compounds used in various industrial applications (Wang et al., 2019).

Adsorption and Removal from Water

Research on the adsorption of PFAS from water, including studies on the removal efficiencies of different adsorbents for long- and short-chain PFAS, is critical. These findings are relevant for understanding how compounds like 2,2-Dimethyl-3-sulfamoylpropanoic acid might be removed from water, addressing the challenges of adsorbent regeneration, and mitigating the environmental and health impacts of PFAS (Gagliano et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-dimethyl-3-sulfamoylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMGPQPSBRWURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)

![4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2661682.png)